molecular formula C19H22ClNOS B12431606 N-Methyl Duloxetine hydrochloride

N-Methyl Duloxetine hydrochloride

Cat. No.: B12431606
M. Wt: 347.9 g/mol
InChI Key: SMCDVRYMNSTQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Duloxetine hydrochloride: is a derivative of Duloxetine hydrochloride, which is a serotonin-norepinephrine reuptake inhibitor. It is primarily used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain. The compound works by restoring the balance of serotonin and norepinephrine in the brain, thus improving mood, sleep, appetite, and energy levels .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl Duloxetine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

N-Methyl Duloxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and improves mood and pain perception . The compound does not significantly affect dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .

Properties

Molecular Formula

C19H22ClNOS

Molecular Weight

347.9 g/mol

IUPAC Name

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C19H21NOS.ClH/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17;/h3-11,14,18H,12-13H2,1-2H3;1H

InChI Key

SMCDVRYMNSTQTE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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